1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Overview
Description
1-Methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidine ring. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the double bond and the subsequent cyclization to form the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiophene derivatives.
Substitution: Substitution reactions at various positions on the thiophene and pyrimidine rings can yield a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiophene derivatives and other reduced products.
Substitution: Functionalized thiophene and pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections and other diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Methyl-2-[(Z)-2-thiophen-2-ylethenyl]-1,4,5,6-tetrahydropyrimidine
2-Methyl-5-thiophen-2-yl-1,3,4-thiadiazole
2-Thiophen-2-yl-1H-pyrazole
Uniqueness: 1-Methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAUAVHXTIETRK-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C\C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860170 | |
Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36700-38-6 | |
Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1-METHYL-2-((1Z)-2-(2-THIENYL)ETHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6FN82X43E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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